8-Nonen-1-ol
Description
Contextualizing 8-Nonen-1-ol within Organic Chemistry and Biochemistry Research
In the realm of organic chemistry, this compound is recognized as a useful synthon, or building block, for creating more complex molecules. chemimpex.com It is a reactant in the synthesis of bioactive compounds like the chlorosulfolipid (+)-danicalipin A, which has demonstrated cytotoxicity against several mammalian cell lines. chemicalbook.comlookchem.com Its bifunctional nature, possessing both a nucleophilic alcohol group and a reactive alkene, allows it to participate in a variety of synthetic transformations. These include reactions such as esterification, oxidation of the alcohol, and electrophilic additions to the double bond. britannica.com
From a biochemical perspective, this compound is classified as a long-chain fatty alcohol. biosynth.comwikipedia.org While its specific biological roles are less commonly documented than some of its isomers, it is considered a biochemical reagent for life science research. medchemexpress.commedchemexpress.comchemsrc.com Fatty alcohols, in general, are fundamental components of cellular structures and are involved in various biological processes. ontosight.aifrontiersin.org
Research Significance of Unsaturated Fatty Alcohols in Academic Inquiry
Unsaturated fatty alcohols, the class to which this compound belongs, are of considerable interest in academic and industrial research. wikipedia.orgmmsl.cz These compounds are integral to the production of detergents, surfactants, and cosmetics. wikipedia.org Their amphipathic nature, stemming from a polar alcohol head and a nonpolar hydrocarbon tail, allows them to act as nonionic surfactants, emulsifiers, and thickeners. wikipedia.org
In biology, unsaturated fatty alcohols and their derivatives play critical roles. They are components of cellular membranes and are involved in cell signaling pathways. ontosight.aimdpi.com Many serve as pheromones in insects, mediating communication for processes like mating. ontosight.aiscielo.brfrontiersin.org The position and geometry (cis/trans) of the double bond are often crucial for their biological activity. chegg.comresearchgate.net Furthermore, the biosynthesis of these alcohols in microorganisms is an active area of research, aiming to develop sustainable and environmentally friendly production methods for these valuable chemicals. frontiersin.orgfrontiersin.org The study of long-chain polyunsaturated fatty acids and their metabolism has also been linked to complex human health conditions. nih.gov
Stereoisomeric Considerations and their Implications in this compound Research
The position and stereochemistry of the double bond in the nonenol backbone have profound implications for the compound's properties and function. Research often focuses on specific isomers, each with unique characteristics and applications.
2-Nonen-1-ol (B1606449): This isomer exists in both cis and trans configurations.
cis-2-Nonen-1-ol: Found naturally in passion fruit and prickly pear, it is noted for its melon and cucumber-like aroma. chemicalbook.commedchemexpress.com It is used as an intermediate in the synthesis of Falcarinol, a cannabinoid CB1 receptor antagonist. chemicalbook.com Its synthesis often involves the selective hydrogenation of 2-nonyn-1-ol using a Lindlar catalyst to ensure the cis geometry.
trans-2-Nonen-1-ol (B1238338): This isomer is reported as a plant metabolite and pheromone. nih.gov It is recognized as a flavoring agent and is used in fragrances for its fruity and floral scent. nih.govontosight.ai
3-Nonen-1-ol: Also existing in cis and trans forms, this isomer is primarily researched for its flavor and fragrance properties.
cis-3-Nonen-1-ol: It imparts a waxy, green, melon aroma. nih.govthegoodscentscompany.com It is used as a flavoring agent in food products. nih.gov
trans-3-Nonen-1-ol: This isomer is also classified as a fatty alcohol. foodb.ca
4Z-nonen-1-ol (cis-4-Nonen-1-ol): Research on this specific isomer is less prevalent in the provided sources, but its structure is analogous to other behavior-modifying chemicals.
cis-6-Nonen-1-ol (B1232224): This is a well-studied isomer, known for its powerful melon-like odor. chemicalbook.com It is a component of the sex pheromone for the melon fly (Zeugodacus cucurbitae) and is used in lures for pest management. ontosight.aiebi.ac.uk It has been identified in muskmelon and watermelon. chemicalbook.com The stereoisomer (E)-6-nonen-1-ol is the active sex attractant for the Mediterranean fruit fly. chegg.com
trans-9-phenyl-8-nonen-1-ol: This is a synthetic analogue of a natural product tail. It was prepared as part of a study to develop inhibitors for the farnesyl protein transferase (FPTase) enzyme, a target for potential cancer chemotherapeutic agents. stcloudstate.edu The synthesis highlighted the importance of the reaction pathway, as a Grignard reaction sequence was required to obtain the pure trans isomer, while a Wittig reaction resulted in an inseparable mixture of cis and trans isomers. stcloudstate.edu
Interactive Table of Nonen-1-ol Isomer Properties
This table summarizes key physical and chemical data for various nonen-1-ol isomers based on available research.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | 13038-21-6 | C₉H₁₈O | 142.24 | 197.9 °C at 760 mmHg chemsrc.com | 0.8 g/cm³ chemsrc.com | N/A |
| cis-2-Nonen-1-ol | 41453-56-9 | C₉H₁₈O | 142.24 | 96 °C at 10 mmHg chemicalbook.com | 0.844 chemicalbook.com | 1.450 chemicalbook.com |
| trans-2-Nonen-1-ol | 31502-14-4 | C₉H₁₈O | 142.24 | 105 °C at 12 mmHg | N/A | N/A |
| cis-3-Nonen-1-ol | 10340-23-5 | C₉H₁₈O | 142.24 | 107-109 °C at 20 mmHg nih.gov | 0.841-0.849 thegoodscentscompany.com | 1.444-1.452 thegoodscentscompany.com |
| cis-6-Nonen-1-ol | 35854-86-5 | C₉H₁₈O | 142.24 | 115 °C at 20 mmHg chemicalbook.com | 0.850 chemicalbook.com | 1.449 chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
non-8-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h2,10H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGFCVJJLGSFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454905 | |
| Record name | 8-Nonen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13038-21-6 | |
| Record name | 8-Nonen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | non-8-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 8 Nonen 1 Ol and Its Analogs
Strategies for 8-Nonen-1-ol Synthesis
The preparation of ω-alkenols like this compound can be achieved through several established synthetic routes. These methods generally involve the formation of the C9 carbon backbone followed by the strategic placement of the terminal alkene and primary alcohol functionalities.
General Procedures for Alkenol Preparation
The synthesis of alkenols often utilizes elimination reactions, where a leaving group and a proton are removed from adjacent carbon atoms to form a double bond. Two common precursors for this transformation are diols and halo-alcohols. scribd.com
Dehydration of Diols: Alkenols can be prepared by the selective dehydration of diols. For instance, a 1,9-nonanediol (B147092) could theoretically be dehydrated to yield this compound. This process typically requires heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid. scribd.comacs.org The reaction proceeds by protonation of one hydroxyl group, which then leaves as a water molecule to form a carbocation. A subsequent deprotonation at a neighboring carbon atom forms the alkene. Controlling the regioselectivity to favor the terminal alkene and avoid side reactions like ether formation or cyclization is a key challenge in this approach.
Dehydrohalogenation of Halo-alcohols: A more controlled method involves the dehydrohalogenation of a halo-alcohol. blogspot.comlibretexts.org For example, reacting 9-bromo-1-nonanol (B138564) with a strong, sterically hindered base can promote an E2 elimination pathway. The base abstracts a proton from the carbon at position 8, while the bromide ion is simultaneously eliminated, resulting in the formation of the terminal double bond of this compound. Using alcoholic potassium hydroxide (B78521) (KOH) is a common practice for this type of reaction. libretexts.org The reactivity for dehydrohalogenation generally follows the order: tertiary > secondary > primary alkyl halides. libretexts.org
Ozonolysis-Based Synthetic Pathways for Hydroxyketones and Alkenols
Ozonolysis is a powerful oxidative cleavage reaction that breaks carbon-carbon double or triple bonds. libretexts.org This technique can be ingeniously applied to the synthesis of bifunctional molecules like hydroxyketones or diols from cyclic alkenes, which can then be converted to desired alkenols.
The process begins with the reaction of an alkene with ozone (O₃), typically at low temperatures like -78°C, to form an unstable primary ozonide (molozonide). libretexts.orgorganic-chemistry.org This intermediate rapidly rearranges into a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.org The subsequent treatment, or "workup," of this ozonide determines the final products.
Reductive Workup: To obtain alcohols or carbonyl compounds, a reductive workup is employed. organic-chemistry.orgbyjus.com For example, the ozonolysis of a larger cyclic alkene like cyclononene, followed by a reductive workup using reagents such as dimethyl sulfide (B99878) (DMS), zinc dust, or sodium borohydride, can cleave the ring to form a linear nine-carbon chain with functional groups at each end. lscollege.ac.inmasterorganicchemistry.com A workup with DMS would yield an aldehyde and a ketone, while a stronger reducing agent like lithium aluminum hydride (LiAlH₄) could reduce the ozonide directly to the corresponding diol (1,9-nonanediol). msu.edu This diol could then be selectively functionalized and eliminated to form this compound as described previously.
Oxidative Workup: Alternatively, an oxidative workup using hydrogen peroxide (H₂O₂) will convert the cleaved fragments into carboxylic acids and/or ketones. byjus.commasterorganicchemistry.com
The ozonolysis of a cycloalkene in an alcohol solvent can lead to the formation of an α-hydroperoxide ether, which can be further manipulated to differentiate the two ends of the resulting linear chain, offering a pathway to ω-hydroxyketones. msu.edu
Comparative Analysis of Wittig and Grignard Reaction Sequences for Analog Synthesis
Both the Wittig reaction and Grignard reactions are cornerstone methods for carbon-carbon bond formation, but they offer different approaches to synthesizing alkenes and their derivatives, with distinct advantages and disadvantages. deanza.edu
The Wittig Reaction provides a direct, one-step route to form a C=C double bond from a carbonyl compound. brainly.comumass.edu It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). libretexts.org A key advantage is that the double bond is formed at a specific, unambiguous location, avoiding the rearrangements that can plague elimination reactions. pressbooks.pubmnstate.edu For synthesizing an alkenol analog, a protected halo-alcohol can be used to form the ylide, which then reacts with an aldehyde (like formaldehyde) to construct the desired carbon skeleton with the double bond in place.
The Grignard Reaction involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on a carbonyl carbon. chemguide.co.uk To synthesize an alkene, this method typically requires a two-step sequence: Grignard addition to an aldehyde or ketone to form an alcohol, followed by a separate dehydration step to create the double bond. deanza.edubrainly.com This dehydration step can sometimes lead to a mixture of alkene isomers (both regioisomers and stereoisomers), a complication the Wittig reaction avoids. deanza.edu Furthermore, Grignard reagents are highly sensitive to moisture and incompatible with acidic protons, such as those in alcohols or carboxylic acids, requiring the use of protecting groups for any functional groups on the reactants. brainly.comchegg.com
| Feature | Wittig Reaction | Grignard Reaction Sequence |
| Bond Formed | C=C double bond directly deanza.edu | C-C single bond, then C=C via elimination deanza.edu |
| Number of Steps | Typically one-pot for the olefination brainly.com | Two distinct steps (addition, then elimination) brainly.com |
| Regioselectivity | Excellent; double bond position is fixed pressbooks.publibretexts.org | Can produce mixtures of regioisomers deanza.edu |
| Stereoselectivity | Can be controlled (Z or E) based on ylide stability libretexts.org | Often follows Zaitsev's rule, favoring the more substituted alkene deanza.edu |
| Functional Group Tolerance | Tolerates a wider range of functional groups brainly.comlibretexts.org | Incompatible with acidic protons (e.g., -OH, -COOH) chegg.com |
| Byproducts | Triphenylphosphine oxide, which can be difficult to separate umass.edu | Inorganic magnesium salts, usually easily removed by aqueous workup |
Catalytic Reactions Involving this compound and Related Compounds
The dual functionality of this compound makes it an interesting substrate for various catalytic transformations, including selective oxidations and advanced polymerization reactions.
Oxidation Processes (e.g., Wacker-type Oxidation in Aqueous Phases)
The Wacker-type oxidation is a palladium-catalyzed process that typically converts terminal alkenes into methyl ketones. nih.govlibretexts.org Research has shown that this compound can undergo this transformation effectively. In one system, a self-assembled coordination cage acts as a host for the this compound molecule in an aqueous solution. researchgate.net This encapsulation facilitates the catalytic Wacker-type oxidation of the terminal C=C bond. researchgate.net
The reaction converts the CH₂=CH– group of this compound into a CH₃CO– group, yielding 9-hydroxynonan-2-one (B3050351). researchgate.net This transformation is significant as it demonstrates a selective oxidation at the alkene terminus while leaving the primary alcohol group at the other end of the chain intact. Modern Wacker-type systems often aim to replace traditional copper co-catalysts with more environmentally benign alternatives, such as iron complexes, and use molecular oxygen as the ultimate oxidant. acs.orgnih.gov
| Substrate | Catalyst System | Product | Key Finding |
| This compound | Self-assembled Pd(II) coordination cage (aqueous phase) | 9-Hydroxynonan-2-one | The cage enclathrates the substrate, promoting catalytic oxidation of the terminal alkene. researchgate.net |
| Terminal Alkenes | Pd/Fe catalyst system with O₂ | Methyl Ketones | An effective copper-free system that functions under mild conditions. acs.orgnih.gov |
Olefin Polymerization and Oligomerization using Novel Catalyst Systems
The polymerization of olefins containing polar functional groups, such as the hydroxyl group in this compound, is a significant challenge for traditional Ziegler-Natta catalysts, which are often deactivated by such groups. rsc.org However, the development of late transition metal catalyst systems has opened new possibilities for creating functionalized polyolefins.
Research into these advanced catalysts, such as certain nickel(II) and palladium(II) complexes, has shown an increased tolerance for polar monomers. d-nb.info These catalysts can facilitate the copolymerization of ethylene (B1197577) with functionalized α-olefins like this compound. The incorporation of such polar monomers into the polymer backbone can significantly alter the material's properties, introducing improved adhesion and compatibility with other materials. d-nb.info Porous organic polymers (POPs) are also being explored as supports for Ziegler-Natta catalysts, offering a platform that can be functionalized to better accommodate monomers with polar groups and produce polymers with tailored molecular weights. rsc.orgrsc.org
Olefin Metathesis Reactions, Including Z-Stereoretentive Approaches
Olefin metathesis is a powerful catalytic reaction that involves the interchange of alkylidene groups between molecules containing carbon-carbon double bonds. google.com This transformation has found significant application in oleochemistry for modifying the structure of unsaturated fatty acids and their derivatives, such as this compound. scielo.br Reactions like cross-metathesis and ethenolysis (cross-metathesis with ethylene) are used to alter the chain length of these molecules, producing valuable intermediates for various industries. scielo.brd-nb.info
Ethenolysis of long-chain unsaturated alcohols or their ester derivatives can produce shorter-chain ω-unsaturated compounds. For instance, the ethenolysis of methyl oleate (B1233923) yields methyl 9-decenoate and 1-decene, demonstrating a method to create terminal olefins which are valuable chemical intermediates. d-nb.info Similarly, self-metathesis of unsaturated alcohols can lead to the formation of long-chain α,ω-diols and internal alkenes after a subsequent hydrogenation step. researchgate.net These diols are important monomers for the synthesis of aliphatic polyesters. researchgate.net
A significant advancement in this field is the development of Z-stereoretentive olefin metathesis. This technique is crucial as the Z-configuration is present in many biologically active molecules, including insect pheromones. google.comresearchgate.net Traditional metathesis catalysts often produce a mixture of E/Z isomers. scielo.br However, specialized ruthenium-based dithiolate catalysts have been developed that exhibit high Z-stereoretentivity, meaning they preserve the stereochemistry of the starting Z-alkene in the product. rsc.orgbeilstein-journals.org These catalysts can kinetically produce Z-alkenes with high stereochemical purity (typically >95:5). beilstein-journals.org The development of catalysts that remain selective at higher temperatures is an ongoing area of research, aiming to make these processes more viable for industrial applications. researchgate.net
Table 1: Examples of Olefin Metathesis Reactions on Unsaturated Alcohols & Analogs This table is interactive and represents a summary of research findings.
| Reaction Type | Substrate(s) | Catalyst Type | Product(s) | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Cross-Metathesis | Fatty Alcohols (e.g., Oleyl Alcohol) + α-Olefins | Group VI Z-selective | Protected long-chain Z-alcohols | Production of pheromone precursors with high Z-olefin content. | google.com |
| Ethenolysis | Methyl Oleate + Ethene | Ruthenium-based | Methyl 9-decenoate + 1-Decene | Synthesis of shorter-chain ω-unsaturated esters. | d-nb.info |
| Self-Metathesis | Unsaturated Fatty Acid Methyl Esters | Ruthenium-based | Long-chain unsaturated diesters | Tandem protocol with hydrogenation to produce α,ω-diols. | researchgate.net |
| Z-Stereoretentive Cross-Metathesis | (Z)-2-Butene-1,4-diol + Terminal Alkenes | Ruthenium-dithiolate complex | High Z-stereoretentive products (91:9–98:2 Z/E) | High catalytic activity and tolerance for various functional groups. | rsc.org |
| Z-Stereoretentive RCM | Diene leading to 16-membered lactone | Quinoxaline-dithiolate Ru catalyst | Z-lactone (musk) | Catalyst provides high Z-selectivity at elevated temperatures (up to 150 °C). | researchgate.net |
Iridium-Catalyzed Hydrogenation Studies
Iridium-catalyzed hydrogenation has emerged as a highly effective method for the reduction of carbon-carbon double bonds in a variety of unsaturated compounds. While the outline refers to "ring hydrogenation," for a linear substrate like this compound, the relevant transformation is the hydrogenation of the terminal alkene. Studies have focused on iridium complexes for the highly selective and enantioselective hydrogenation of olefins, including those with functional groups like alcohols. nih.govdiva-portal.org
Iridium catalysts, particularly those with chiral phosphine-oxazoline (PHOX) or N,P ligands, have shown exceptional activity and enantioselectivity in the hydrogenation of minimally functionalized olefins. nih.govresearchgate.net These catalysts are often superior to traditional rhodium and ruthenium systems, operating at low hydrogen pressures with high turnover numbers. nih.gov The directing effect of a functional group, such as a carboxyl group, can anchor the substrate to the iridium center, facilitating smooth hydrogenation. nih.gov
For substrates without strong coordinating groups, such as simple unsaturated alcohols, the steric and electronic properties of the ligand become paramount for achieving selectivity. Research on the desymmetrization of 1,4-dienes via iridium-catalyzed hydrogenation has demonstrated that these catalysts can selectively hydrogenate one of two double bonds with high regio-, diastereo-, and enantioselectivity. diva-portal.org This provides a powerful method for creating chiral allylic alcohols. diva-portal.org The mechanism often involves an Ir(III)/Ir(V) catalytic cycle, and the choice of ligand and additives can significantly influence the reaction's efficiency and selectivity. nih.govdiva-portal.org
Table 2: Iridium-Catalyzed Hydrogenation of Unsaturated Substrates This table is interactive and represents a summary of research findings.
| Substrate Type | Catalyst System | Key Features | Product Type | Reference(s) |
|---|---|---|---|---|
| α,β-Unsaturated Carboxylic Acids | Chiral Iridium Spiro-P,N-Ligand Complexes | High turnover numbers, low H₂ pressure, >95% ee. | Chiral Carboxylic Acids | nih.gov |
| Unfunctionalized Aryl-Substituted Olefins | Cationic Iridium-Phosphanyldihydrooxazole Complexes | Anion of the complex has a remarkable effect on reactivity and catalyst longevity. | Chiral Alkanes | researchgate.net |
| Divinyl Carbinols (1,4-Dienes) | Iridium N,P Catalyst (e.g., with Imidazole ligand) + K₂CO₃ | Site-selective desymmetric mono-hydrogenation; high d.r. and ee. | Chiral Allylic Alcohols | diva-portal.org |
| Electron-deficient Alkenes | Iridium complexes + Base co-catalyst | Reaction is base-activated, contrary to hydrogenation of electron-rich alkenes. | Saturated products | researchgate.net |
Derivatization and Functionalization Strategies for Research Purposes
This compound serves as a versatile building block in organic synthesis, amenable to various derivatization and functionalization strategies for research purposes. medchemexpress.comchemicalbook.com These transformations target either the terminal alkene or the primary alcohol, enabling the synthesis of more complex molecules.
One notable application is its use as a reactant in the total synthesis of complex natural products. For example, this compound is a starting material in the synthesis of chlorosulfolipid (+)-danicalipin A, a compound that exhibits cytotoxicity against several mammalian cell lines. chemicalbook.com This highlights its utility in providing a specific carbon chain for constructing intricate molecular architectures.
The terminal double bond of this compound can be selectively oxidized. In a study utilizing a confined artificial cavity, this compound was shown to undergo a Wacker-type oxidation. researchgate.net Encapsulated within a self-assembled organic cage catalyst, the compound was converted to 9-hydroxynonan-2-one in good yield, demonstrating a site-selective functionalization strategy. researchgate.net
Furthermore, the alcohol functionality can be transformed through dehydrogenative coupling reactions. Using a Hoveyda-Grubbs second-generation catalyst (HG2) in the presence of a base, olefinic alcohols can be converted into unsaturated esters. lookchem.com For example, 10-undecen-1-ol, an analog of this compound, undergoes dehydrogenative coupling to yield the corresponding unsaturated ester in high yield, without side reactions involving the double bond. lookchem.com This method provides a direct route to esterification without the need for a separate oxidizing agent.
Table 3: Functionalization Reactions of this compound and Analogs This table is interactive and represents a summary of research findings.
| Reaction Type | Substrate | Reagents/Catalyst | Product | Purpose/Application | Reference(s) |
|---|---|---|---|---|---|
| Multi-step Synthesis | This compound | Various | (+)-Danicalipin A | Total synthesis of a cytotoxic natural product. | chemicalbook.com |
| Wacker-type Oxidation | This compound | Cage catalyst, Pd(II) | 9-Hydroxynonan-2-one | Site-selective oxidation within a molecular cavity. | researchgate.net |
| Dehydrogenative Coupling | 10-Undecen-1-ol | HG2, KOH, PCy₃ | Unsaturated Ester | Direct synthesis of esters from alcohols. | lookchem.com |
Biological and Ecological Research Contexts of 8 Nonen 1 Ol
Role as a Biochemical Reagent in Life Science Research
8-Nonen-1-ol is recognized as a biochemical reagent applicable to life science research. medchemexpress.comchemsrc.comtargetmol.com It serves as a versatile intermediate in organic synthesis, contributing to the production of specialty chemicals and bioactive compounds. chemimpex.com Researchers utilize this compound in the synthesis of natural products, which aids in the exploration of plant-derived compounds with potential biological activities. chemimpex.com Its utility extends to the development of new agrochemicals and potential pharmaceuticals. chemimpex.com The molecule's long carbon chain and terminal double bond make it a useful building block in synthetic chemistry. chemimpex.combiosynth.com
Involvement in Pheromone Research
The study of insect chemical communication, particularly the role of pheromones, is a critical area of research where nonenol isomers are implicated. Pheromones are substances used for communication between individuals of the same species, often governing behaviors like mating and aggregation. scielo.br
The biosynthesis of many insect pheromones originates from fatty acid metabolism. These pheromones are typically produced in specialized glands through enzymatic reactions that include desaturation and chain-shortening. nih.gov Acyl-CoA desaturases are key enzymes that create double bonds at specific positions in fatty acid precursors, leading to the vast diversity of pheromone structures observed in insects like Lepidoptera. nih.gov
Research has demonstrated the synthesis of various Z-olefin-containing lepidopteran pheromones using seed oil derivatives, such as oleyl alcohol, as precursors in metathesis reactions. google.com For example, the cross-metathesis of 8-nonenyl acetate (B1210297) with 1-pentene (B89616) can produce (Z)-dodec-8-en-l-yl acetate, a known pheromone. google.com Similarly, (E)-6-Nonen-1-ol, a component of the Mediterranean fruit fly (Ceratitis capitata) sex pheromone, has been synthesized from cyclohexanone. researchgate.net These synthetic routes highlight how C9 alcohols and their derivatives are integral precursors in forming longer-chain pheromone molecules.
Various isomers of nonen-1-ol have been identified as active components in insect communication systems. For instance, (Z)-3-nonen-1-ol is a shared compound among several fruit fly species of the genus Anastrepha and elicits behavioral responses. researchgate.net In Anastrepha obliqua, (Z)-3-nonen-1-ol was one of five male-produced volatile compounds that triggered electroantennographic responses in females, indicating its role in communication. nih.gov
In other insects, such as the locust Schistocerca piceifrons, (Z)-3-nonen-1-ol is released by males and is thought to be related to female evaluation of mating partners. uliege.be Conversely, some C9 alcohols can act as repellents; nonan-1-ol, a related saturated alcohol, has been found to repel adult female spotted lanternflies. The specific isomer this compound has been used in the synthesis of straight-chain lepidopteran pheromones. google.com
The biological activity of a pheromone is intrinsically linked to its chemical structure, including chain length, the position and geometry of double bonds, and the presence of functional groups. scielo.br Even subtle changes can lead to a complete loss of activity or elicit a different response. The specificity of insect responses to pheromones is a cornerstone of chemical ecology. For example, males of different corn rootworm species (Diabrotica) respond to different stereoisomers of their pheromone, 1,7-dimethylnonyl propanoate. scielo.br
Investigation of this compound's Role in Insect Chemical Communication
Occurrence and Significance in Plant Metabolomics
This compound and its isomers are part of the complex mixture of volatile organic compounds (VOCs) that constitute the metabolome of many plants. These compounds contribute to the plant's aroma and are involved in ecological interactions.
Modern analytical techniques like gas chromatography-mass spectrometry (GC-MS) have enabled the identification of various nonenol isomers in a diverse range of plants.
Rhododendron Flowers: A comprehensive analysis of four different Rhododendron species identified 2-nonen-1-ol (B1606449) as a major volatile compound. nih.govresearchgate.net It was noted for its sweet, melon-like odor and was found in the highest concentration in Rhododendron delavayi. nih.gov
Cactus Seed Oil (Opuntia ficus-indica): Volatile analyses of cactus fruits and seed oil have identified isomers of nonen-1-ol. nih.gov Specifically, (E)-2-nonen-1-ol and (Z)-3-nonen-1-ol have been detected in the fruit. researchgate.net One study reported (E)-2-Nonen-1-ol as the major volatile compound in the red 'Sanguigna' cultivar of Opuntia ficus-indica fruit. researchgate.net
Lactuca runcinata (Wild Lettuce): In an analysis of an ethanolic extract from the whole plant of Lactuca runcinata, GC-MS identified (Z)-3-Nonen-1-ol as one of twenty different phytochemical compounds present. researchgate.netresearchgate.net
The presence of these compounds in different plant species is detailed in the table below.
| Plant Species | Plant Part | Compound Identified | Analytical Method | Reference |
| Rhododendron delavayi | Flower | 2-Nonen-1-ol | GC×GC-QTOFMS | nih.gov |
| Rhododendron agastum | Flower | 2-Nonen-1-ol | GC×GC-QTOFMS | nih.gov |
| Rhododendron annae | Flower | 2-Nonen-1-ol | GC×GC-QTOFMS | nih.gov |
| Rhododendron irroratum | Flower | 2-Nonen-1-ol | GC×GC-QTOFMS | nih.gov |
| Opuntia ficus-indica (Prickly Pear) | Fruit | (E)-2-Nonen-1-ol, (Z)-3-nonen-1-ol | SPME-GC-MS | researchgate.netresearchgate.net |
| Lactuca runcinata | Whole Plant | (Z)-3-Nonen-1-ol | GC-MS | researchgate.net |
Research on Volatile Organic Compounds (VOCs) and Defense-Related Gene Induction in Plants (e.g., maize seedlings)
Volatile organic compounds (VOCs) are crucial signaling molecules in plant-to-plant communication, enabling plants to prime their defenses against herbivores and pathogens. Research has explored the role of various VOCs in inducing defense-related gene expression.
In a study investigating the structure-activity relationship of volatile compounds that induce defense-related genes in maize seedlings (Zea mays), a variety of unsaturated alcohols were examined. tandfonline.comresearchgate.net The study aimed to understand the structural requirements for a VOC to elicit a defense response. While the primary focus was on (Z)-3-hexen-1-ol and its analogues, the research provides a context for how chain length and double bond position in C9 alcohols like nonenols could influence their biological activity in plant defense signaling. tandfonline.comresearchgate.net
Another study on maize demonstrated that the emission of certain VOCs, including the structurally related 1-nonene, is influenced by nitrogen availability and can mediate tritrophic interactions between the plant, aphids, and their ladybird predators. frontiersin.org This highlights the complex ecological role of VOCs in plant defense. Furthermore, research has shown that treatment of maize seedlings with cis-jasmone can prime the plants for an enhanced production of defensive VOCs upon herbivore attack. nih.gov While this compound was not specifically identified as a key signaling molecule in these particular maize studies, the research underscores the importance of C9 volatile compounds in plant defense mechanisms. The investigation of various isomers of nonenol and related compounds in different plant systems continues to be an active area of research to fully elucidate their roles in plant communication and defense.
Characterization as a Flavor-Active Compound in Research Studies
This compound has been identified as a flavor-active compound in various food systems and its metabolic fate has been a subject of biochemical research.
Contribution to Aroma Profiles in Food Systems (e.g., extruded meat analogs)
The aroma profile of food is a complex mixture of volatile compounds, with alcohols like this compound playing a significant role. In the context of extruded meat analogs, which are gaining popularity as meat substitutes, understanding the flavor chemistry is crucial for consumer acceptance. researchgate.net
The table below summarizes some of the flavor-active compounds found in high-moisture extruded meat analogs.
| Flavor-Active Compound | Sensory Attributes |
| Hexanal | Sweaty |
| 1-Octanol | Waxy, Green, Mushroom |
| Pentanal | Almond, Malt, Pungent |
| Linalool | Flowery, Waxy, Woody |
| α-Pinene | Pine, Turpentine |
This table is based on data from a review on the flavor of extruded meat analogs. researchgate.net
Metabolic Fate in Biological Systems and Pathways (e.g., fatty acid cycle, oxidation to corresponding acids)
The metabolism of unsaturated alcohols like this compound is closely linked to fatty acid metabolism. mdpi.comresearchgate.net In biological systems, these alcohols can be oxidized to their corresponding aldehydes and then to carboxylic acids, which can then enter the fatty acid β-oxidation pathway. semanticscholar.org
In studies on black tea processing, various fatty acid derivatives, including different isomers of nonenol, were identified. mdpi.comresearchgate.net The dynamic changes in the concentrations of these compounds throughout the processing stages, such as withering and fermentation, suggest their involvement in enzymatic reactions related to fatty acid metabolism. mdpi.comresearchgate.net For example, the lipoxygenase (LOX) pathway, which is involved in the breakdown of unsaturated fatty acids, is a key source of many volatile flavor compounds in plants. mdpi.comresearchgate.net
The general pathway for the metabolism of an unsaturated alcohol like this compound would likely involve the following steps:
Oxidation to Aldehyde: this compound is oxidized to 8-nonenal (B148949) by alcohol dehydrogenases.
Oxidation to Carboxylic Acid: 8-Nonenal is further oxidized to 8-nonenoic acid by aldehyde dehydrogenases.
Entry into β-Oxidation: 8-nonenoic acid, after conversion to its CoA ester, can then be metabolized through the β-oxidation spiral, yielding acetyl-CoA.
This metabolic route is a fundamental process in many organisms for energy production and the synthesis of other essential molecules.
Analytical Methodologies for 8 Nonen 1 Ol Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of 8-nonen-1-ol, enabling its separation from other compounds and its precise measurement.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Constituent Analysis
Gas chromatography (GC) is a primary technique for assessing the purity of this compound. A purity level of greater than 98.0% as determined by GC has been reported for commercially available standards. When coupled with a mass spectrometer (MS), GC-MS becomes a powerful tool for both identifying and quantifying this compound in complex mixtures.
In GC-MS analysis, the sample is volatilized and separated on a capillary column. The choice of column is critical; for instance, a non-polar DB-35 column has been utilized for the analysis of metabolites, including alcohols like this compound. srce.hr The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint. By comparing the obtained mass spectrum with reference libraries, such as the National Institute of Standards and Technology (NIST) library, the presence of this compound can be confirmed. srce.hr
GC-MS has been successfully employed to identify this compound as a volatile metabolite in various biological and environmental samples. For example, it was identified as a constituent in the methanolic extract of Grewia tenax fruit. nih.gov It has also been detected in studies of volatile organic compounds (VOCs) from microorganisms and plants. nih.govresearchgate.net The technique is sensitive enough to detect this compound even when it is present as a minor component in a complex volatile profile.
Table 1: GC-MS Parameters for the Analysis of Volatile Compounds Including this compound
| Parameter | Value/Description | Source |
|---|---|---|
| Instrument | Thermo GC-TRACE ULTRA VER: 5.0, Thermo MS DSQ-II | srce.hr |
| Column | DB-35 Non-polar capillary column (30 m x 0.25 mm id, 0.25 µm film thickness) | srce.hr |
| Carrier Gas | Helium | srce.hr |
| Flow Rate | 1.0 mL/min | srce.hr |
| Injection Volume | 1 µL | srce.hr |
| Temperature Program | 40–270 °C | srce.hr |
| Ionization Mode | Electron Impact (EI) at 70 eV | mdpi.com |
| Mass Scan Range | m/z 30–350 | mdpi.com |
| Identification | Comparison with NIST library | srce.hr |
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-QTOFMS) for Complex Sample Analysis
For exceptionally complex samples, such as the volatile profiles of flowers, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a quadrupole time-of-flight mass spectrometer (QTOFMS) offers superior separation power. mdpi.com This technique employs two different GC columns in series, providing a much higher resolution than single-column GC. mdpi.comresearchgate.net
In a study analyzing the volatile compounds in Rhododendron flowers, GC×GC-QTOFMS was able to separate a significantly greater number of compounds compared to conventional one-dimensional GC. mdpi.com This enhanced separation allowed for the successful resolution and identification of co-eluting compounds. For example, 2-nonen-1-ol (B1606449) and linalool, which were not fully separated by a single column, were clearly distinguished using the two-dimensional system. mdpi.com The high-resolution mass data from the QTOFMS further aids in the confident identification of the compounds. researchgate.net This methodology is particularly advantageous for the analysis of trace components in intricate matrices. researchgate.netsemanticscholar.org
Table 2: GC×GC-QTOFMS Retention Data for Selected Compounds
| Compound | First Dimension Retention Time (¹t_R) | Second Dimension Retention Time (²t_R) | Source |
|---|---|---|---|
| Linalool | 19.783 min | 1.405 s | mdpi.com |
High-Performance Liquid Chromatography (HPLC) for Purification of Research Samples
While GC is ideal for volatile compounds, high-performance liquid chromatography (HPLC) is a valuable technique for the purification and analysis of less volatile or thermally sensitive samples containing this compound. HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.
In one study, HPLC was used to monitor the biodegradation of industrial effluent, where this compound was identified as one of the valuable compounds produced. srce.hr The analysis was performed on a C18 reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and methanol. srce.hr This demonstrates the utility of HPLC in isolating or quantifying this compound from aqueous and complex liquid samples, which can be crucial for further research or application. srce.hrmdpi.com
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. These methods provide detailed information about the connectivity of atoms and the types of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, COSY experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including this compound. measurlabs.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR (Proton NMR) : This experiment provides information about the different types of protons in the molecule and their chemical environment. The spectrum of this compound would show characteristic signals for the vinyl protons of the double bond, the methylene (B1212753) protons adjacent to the hydroxyl group, the other methylene protons in the aliphatic chain, and the hydroxyl proton itself.
¹³C-NMR (Carbon-13 NMR) : This experiment provides information about the different carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the two sp² hybridized carbons of the double bond, the carbon bearing the hydroxyl group, and the other sp³ hybridized carbons of the alkyl chain.
COSY (Correlation Spectroscopy) : This two-dimensional NMR experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comcore.ac.uk This is invaluable for establishing the connectivity of the proton spin systems within the molecule, allowing for the tracing of the carbon chain from one end to the other.
While specific NMR data for this compound is not detailed in the provided search results, the general application of these NMR techniques is well-established for the structural determination of related long-chain alcohols and unsaturated compounds. srce.hr
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. savemyexams.comsavemyexams.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. mvpsvktcollege.ac.in The absorption of this radiation at characteristic wavenumbers indicates the presence of particular functional groups.
For this compound, the IR spectrum would be expected to show the following key absorption bands:
A broad, strong absorption in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. studymind.co.uk
A sharp, medium-intensity absorption around 3080 cm⁻¹ due to the =C-H stretching of the terminal alkene.
Absorptions in the range of 2850-2960 cm⁻¹ corresponding to the C-H stretching of the aliphatic methylene groups. mvpsvktcollege.ac.in
A medium-intensity C=C stretching absorption around 1640 cm⁻¹.
A C-O stretching absorption in the fingerprint region, typically around 1050-1150 cm⁻¹.
These characteristic peaks allow for the quick confirmation of the presence of both the hydroxyl group and the terminal double bond, which are the defining features of the this compound structure. srce.hr
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Source |
|---|---|---|---|
| Alcohol (O-H) | Stretching | 3200-3600 (broad, strong) | studymind.co.uk |
| Alkene (=C-H) | Stretching | ~3080 (medium) | mvpsvktcollege.ac.in |
| Alkane (C-H) | Stretching | 2850-2960 (strong) | mvpsvktcollege.ac.in |
| Alkene (C=C) | Stretching | ~1640 (medium) | mvpsvktcollege.ac.in |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision. This capability allows for the determination of the elemental composition of a molecule, a critical step in the unambiguous identification of compounds like this compound.
Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between molecules that have the same integer mass but different elemental formulas. bioanalysis-zone.com This is achieved by measuring the exact mass to several decimal places. bioanalysis-zone.com For instance, the exact mass of this compound (C9H18O) is calculated to be 142.135765193 Da. nih.gov This high level of precision is instrumental in differentiating it from other potential isomers or isobaric compounds that might be present in a complex sample.
The process of HRMS analysis involves ionizing the sample and then separating the resulting ions based on their m/z ratio in a high-performance mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. measurlabs.comquality-assistance.com The accurate mass measurement obtained from HRMS provides a high degree of confidence in the identification of this compound, often in conjunction with other analytical data like retention time in chromatography. mdpi.com
Table 1: Computed Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H18O | nih.gov |
| Molecular Weight | 142.24 g/mol | nih.gov |
| Exact Mass | 142.135765193 Da | nih.gov |
Sample Preparation and Extraction Techniques for Volatile Compound Analysis (e.g., Microsteam Distillation-Solid Phase Microextraction - MSD-SPME)
The analysis of volatile compounds like this compound from complex matrices requires efficient and sensitive extraction and pre-concentration techniques. Microsteam Distillation-Solid Phase Microextraction (MSD-SPME) is a hybrid technique that combines the principles of steam distillation and the solvent-free nature of SPME.
This method is particularly advantageous for the isolation of volatile and semi-volatile organic compounds from solid or liquid samples. nih.govresearchgate.net The process involves passing a small amount of steam through the sample matrix, which causes the volatile compounds to be released. These liberated volatiles are then trapped and concentrated onto a solid-phase microextraction fiber. researchgate.net The fiber is coated with a specific stationary phase material chosen based on the polarity and volatility of the target analytes. researchgate.net
Following extraction, the SPME fiber is directly introduced into the injection port of a gas chromatograph (GC) for thermal desorption of the analytes, which are then separated and detected, typically by mass spectrometry (MS). academicjournals.org This combination of MSD with SPME offers several benefits, including high recovery rates, reduced sample preparation time, and minimal use of organic solvents, making it an environmentally friendly approach. researchgate.net Studies have shown that MSD-SPME can be effectively used for the analysis of volatile components in various plant materials. nih.govresearchgate.net
The choice of SPME fiber coating is a critical parameter in optimizing the extraction efficiency for specific compounds. For a polar analyte like this compound, which contains a hydroxyl group, a polar fiber coating would generally be selected to maximize its adsorption. researchgate.net
Table 2: Comparison of Extraction Techniques for Volatile Compounds
| Technique | Principle | Advantages | Common Applications |
|---|---|---|---|
| Microsteam Distillation-Solid Phase Microextraction (MSD-SPME) | Steam distillation followed by adsorption of volatiles onto a solid fiber. | High recovery, fast, solvent-free, environmentally friendly. | Analysis of volatile and semi-volatile compounds in plants and other matrices. nih.govresearchgate.net |
| Simultaneous Distillation–Extraction (SDE) | Combines steam distillation and solvent extraction in a single step. | Efficient for a wide range of volatiles. | Analysis of volatile compounds in food and fats. murdoch.edu.aunih.gov |
| Headspace Solid-Phase Microextraction (HS-SPME) | Volatiles from the headspace above a sample are adsorbed onto a solid fiber. | Simple, solvent-free, good for highly volatile compounds. | Analysis of aroma compounds in fruits, tobacco, and other food products. academicjournals.orgasianpubs.org |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Well-established, versatile. | Broad application in sample preparation. academicjournals.org |
Theoretical and Computational Chemistry Approaches in 8 Nonen 1 Ol Research
Reaction Mechanism Prediction and Elucidation
Computational chemistry provides a powerful lens through which to examine the intricate details of chemical reactions involving 8-nonen-1-ol. One area of significant interest is its hydrodeoxygenation (HDO), a crucial process for converting biomass-derived compounds into valuable biofuels and chemical feedstocks.
Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to map out the potential energy surfaces of reaction pathways. This allows researchers to identify transition states, intermediates, and the most energetically favorable routes for the removal of the hydroxyl group from the this compound molecule. For instance, in the hydrodeoxygenation of related unsaturated alcohols, computational studies have elucidated the roles of different catalysts and reaction conditions. These studies can predict how the double bond in the this compound structure influences the C-O bond cleavage, either through direct hydrogenolysis or via a dehydration-hydrogenation sequence.
Recent computational research on the HDO of similar phenolic compounds has highlighted the complexity of catalyst-substrate interactions and the reaction environment. acs.org While direct experimental data on this compound's HDO mechanism is limited, theoretical models developed for other unsaturated alcohols can provide a predictive framework. These models suggest that the reaction can proceed through different pathways depending on the catalyst used, with some favoring direct deoxygenation and others proceeding through isomerization of the double bond followed by cyclization and subsequent deoxygenation.
Table 1: Theoretical Approaches to Understanding Reaction Mechanisms of Unsaturated Alcohols
| Computational Method | Application in Reaction Mechanism Studies | Insights Gained for Compounds like this compound |
| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state geometries, and activation barriers. | Predicts the most likely pathways for hydrodeoxygenation and other transformations. |
| Ab initio methods | High-accuracy energy calculations for key reaction steps. | Provides benchmark data to validate faster computational methods. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of reactants, catalysts, and solvents over time. | Elucidates the role of solvent effects and catalyst surface dynamics in the reaction. |
This table provides an overview of common theoretical methods and their applications in studying the reaction mechanisms of unsaturated alcohols, which are analogous to this compound.
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for predicting the biological effects of a molecule based on its chemical structure. wikipedia.org For this compound, SAR analyses can help to understand how its specific structural features—the nine-carbon chain, the terminal hydroxyl group, and the terminal double bond—contribute to its biological activities.
While specific SAR studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of SAR can be applied by comparing its activity to structurally similar compounds. wikipedia.org For example, the length of the carbon chain, the position of the double bond, and the presence of the hydroxyl group are all expected to influence properties like antimicrobial or insect-attracting activity.
A study on related unsaturated alcohols, such as cis-6-nonen-1-ol (B1232224), has provided insights into their potential as antimicrobial and resistance-modifying agents. up.pt In this research, the biological activity of cis-6-nonen-1-ol was compared with other compounds like citronellol (B86348) and citronellic acid. up.pt Such comparative studies are the foundation of SAR, allowing researchers to infer which molecular fragments are responsible for the observed effects. wikipedia.orgnih.gov It has been noted that functional groups and their placement are key to a compound's biological properties. up.pt
Table 2: Comparative Biological Activity Data for SAR of Unsaturated Alcohols
| Compound | Structure | Observed Biological Activity | Reference |
| cis-6-Nonen-1-ol | C9H18O | Antimicrobial, reduction of bacterial metabolic activity. up.pt | up.pt |
| Citronellol | C10H20O | Antimicrobial. up.pt | up.pt |
| Citronellic Acid | C10H18O2 | Antimicrobial, reduction of bacterial metabolic activity. up.pt | up.pt |
This table illustrates the kind of data used in SAR studies, comparing the activity of structurally related compounds to understand the influence of different functional groups and carbon chain lengths.
Molecular Modeling and Simulation in Catalysis and Biological Interactions
Molecular modeling and simulation techniques offer a dynamic perspective on the interactions of this compound at the atomic level. rsc.org These methods are crucial for designing efficient catalytic processes and for understanding how this compound interacts with biological targets such as enzymes or cell membranes. nih.govvscht.cz
In the realm of catalysis, molecular modeling can simulate the adsorption of this compound onto a catalyst surface, revealing the preferred binding modes and the electronic interactions that facilitate a reaction. ifpenergiesnouvelles.com For instance, simulations can show how the hydroxyl group and the double bond of this compound interact with active sites on a metal or metal oxide catalyst. This information is invaluable for the rational design of new catalysts with improved activity and selectivity for desired products. ifpenergiesnouvelles.com
Regarding biological interactions, molecular dynamics (MD) simulations can be used to model the behavior of this compound in a biological environment, such as its insertion into a lipid bilayer, which is a model for a cell membrane. These simulations can predict how the molecule orients itself within the membrane and how it might disrupt the membrane's structure, which can be a mechanism for antimicrobial activity. vscht.cz Furthermore, docking studies, a type of molecular modeling, can predict the binding affinity and orientation of this compound within the active site of an enzyme, providing hypotheses about its mechanism of action that can be tested experimentally.
Table 3: Applications of Molecular Modeling and Simulation for this compound
| Modeling/Simulation Technique | Application | Potential Insights for this compound |
| Molecular Docking | Predicting the binding mode and affinity of a molecule to a protein's active site. | Understanding how this compound might inhibit an enzyme or interact with an olfactory receptor. |
| Molecular Dynamics (MD) | Simulating the time-dependent behavior of a molecular system. | Visualizing the interaction of this compound with a catalyst surface or its passage through a cell membrane. vscht.cz |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combining high-level quantum calculations on a small region (e.g., the active site) with a classical mechanical description of the surroundings. rsc.org | Providing a highly accurate model of enzymatic reactions involving this compound. rsc.org |
This table summarizes key modeling and simulation techniques and their potential applications in elucidating the catalytic and biological interactions of this compound.
Future Directions and Emerging Research Avenues for 8 Nonen 1 Ol
Development of Advanced Synthetic Routes for Challenging Stereoisomers and Analogs
The synthesis of specific stereoisomers and structurally related analogs of 8-nonen-1-ol presents an ongoing challenge and a significant area for future research. The development of enantioselective catalytic transformations is crucial for accessing chiral derivatives with potentially unique biological activities. uni-tuebingen.de For instance, novel asymmetric [2+2] cycloaddition reactions are being explored for the total synthesis of complex natural products where this compound derivatives could serve as key intermediates. gla.ac.uk
Furthermore, the synthesis of analogs with varied substitution patterns and functional groups is essential for structure-activity relationship (SAR) studies. For example, the preparation of 8-methyl-6-nonen-1-ol highlights the methods used to introduce alkyl branches into the carbon chain. google.com The development of more efficient and stereoselective routes to such analogs will be critical for exploring their potential in areas like fragrance chemistry and pharmaceuticals. google.com
Table 1: Examples of Synthetic Transformations Involving this compound and its Analogs
| Reaction Type | Reactant(s) | Product(s) | Research Focus |
| Asymmetric Cycloaddition | Aldehyde, (Trimethylsilyl)ketene | β-lactone intermediate | Total synthesis of complex natural products gla.ac.uk |
| Wittig Reaction | Ethyl 6-bromohexanoate, Triphenylphosphine, Isovaleraldehyde | 8-methyl-6-nonen-1-ol | Synthesis of branched-chain analogs for fragrance applications google.com |
| Dichlorination/Oxidation/Bromoallylation | (E)-2-Nonen-1-ol | Vinyl epoxide intermediate | Stereocontrolled synthesis of chlorosulfolipids acs.org |
Exploration of Novel Catalytic Transformations for Sustainable Chemistry Applications
The unique structure of this compound, featuring a terminal double bond and a primary alcohol, makes it a valuable substrate for a variety of catalytic transformations, particularly those aligned with the principles of sustainable chemistry. Future research is expected to focus on developing novel catalysts that can efficiently and selectively functionalize this molecule.
One promising area is the use of self-assembled nanocages as phase-transfer catalysts for aqueous-phase oxidations. For example, a self-assembled nanocage has been shown to promote the Wacker-type oxidation of this compound in water, offering a green alternative to traditional organic solvents. researchgate.net Another key area is hydroformylation, where rhodium-based catalysts have been investigated for the conversion of this compound. The addition of co-catalysts like Ru3(CO)12 can improve regioselectivity in these reactions. acs.org
The development of multifunctional catalysts for processes like the co-pyrolysis of biomass and waste plastics represents another exciting frontier. In such systems, this compound can be a component of the resulting bio-oil, and catalysts are designed to upgrade this oil into valuable hydrocarbons. uq.edu.aumdpi.com
Deeper Elucidation of Biosynthetic Pathways and Complex Biological Roles
While this compound is recognized as a biochemical reagent and a component of some natural products, a comprehensive understanding of its biosynthetic pathways and diverse biological roles remains an area for active investigation. chemsrc.commedchemexpress.com It has been identified as a volatile compound in various plants, including Rhododendron species and is associated with sweet and melon-like odors. mdpi.com Its presence in watermelon juice, where it contributes to the characteristic flavor, suggests specific enzymatic pathways for its formation. researchgate.net
Research suggests that (Z)-3-nonen-1-ol, an isomer, may be generated from the reduction and isomerization of (Z)-2-nonenal. researchgate.net Further studies are needed to identify the specific enzymes and genetic pathways responsible for the biosynthesis of this compound and its isomers in different organisms. Understanding these pathways could enable the biotechnological production of this compound from renewable resources. smolecule.com The compound is also a reactant in the synthesis of (+)-danicalipin A, a chlorosulfolipid with cytotoxic properties, highlighting its potential involvement in complex biological processes. lookchem.comchemicalbook.com
Development of Targeted Analytical Strategies for Trace Analysis in Biological Matrices
The detection and quantification of this compound at trace levels in complex biological samples, such as blood and plant tissues, is crucial for understanding its biological significance. shimadzu.com Future research will likely focus on developing more sensitive and selective analytical methods.
Current methods often rely on gas chromatography-mass spectrometry (GC-MS). nih.gov Techniques like dynamic headspace (DHS) extraction coupled with GC-MS have shown promise for profiling volatile compounds in blood, offering advantages over traditional static headspace methods. shimadzu.com The optimization of extraction techniques is critical, as demonstrated by studies on removing water vapor from plant volatile organic compound samples to improve detection sensitivity. mdpi.com
The development of reference standards and certified reference materials for this compound and its isomers is also essential for accurate quantification. smolecule.com Furthermore, advanced analytical techniques may be required to differentiate between various isomers, such as cis- and trans- forms, which may have different biological activities and sensory properties.
Integration of Omics Technologies (e.g., Metabolomics, Lipidomics) in Biological Studies of this compound
The application of "omics" technologies, such as metabolomics and lipidomics, offers a powerful approach to comprehensively study the role of this compound in biological systems. nih.gov These technologies can provide a global snapshot of the metabolic changes that occur in response to this compound or identify its presence within the broader metabolome of an organism.
For instance, metabolomics studies on waxy wheat Baijiu have identified (E)-2-nonen-1-ol as one of the many volatile organic compounds that change during the aging process. researchgate.net Similarly, metabolomic and transcriptomic analyses of Aquilaria sinensis have revealed changes in the levels of trans-2-nonen-1-ol (B1238338) in different tissues. mdpi.com
Integrating these omics datasets with other biological data can help to build comprehensive models of the metabolic networks in which this compound participates. mdpi.com This approach will be instrumental in elucidating its functions and identifying potential biomarkers associated with its presence or activity. researchgate.net
Green Chemistry Approaches in this compound Synthesis and Application Development
The principles of green chemistry are increasingly influencing the synthesis and application of chemicals, and this compound is no exception. Future research will prioritize the development of environmentally benign synthetic routes and applications.
One area of focus is the use of enzymatic catalysis. For example, lipases have been used for the esterification of this compound in the synthesis of rhamnose-based surfactants, offering a milder and more selective alternative to traditional chemical methods. rsc.org The use of renewable resources as starting materials for the synthesis of this compound is another key aspect of green chemistry. smolecule.com
Furthermore, the development of solvent-free reaction conditions, as demonstrated in the glycosylation of this compound where the alcohol itself can act as the solvent, contributes to more sustainable processes. rsc.org The exploration of bio-based products derived from this compound is also a growing area of interest. chemimpex.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Nonen-1-ol, and how can reaction conditions be optimized for academic research purposes?
- Methodological Answer :
- Begin with literature reviews of stereoselective alcohol synthesis (e.g., catalytic hydrogenation or Grignard reactions) and compare yields under varying catalysts (e.g., palladium vs. platinum), solvents (polar vs. non-polar), and temperatures .
- Optimize reaction parameters using fractional factorial design to isolate critical variables (e.g., temperature sensitivity in double-bond preservation) .
- Validate purity via gas chromatography (GC) and cross-reference retention indices with published data .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Focus on <sup>1</sup>H-NMR signals for the terminal hydroxyl group (δ 1.5–2.0 ppm) and olefinic protons (δ 5.3–5.5 ppm). Use <sup>13</sup>C-NMR to confirm the carbon backbone .
- Infrared Spectroscopy (IR) : Identify O-H stretching (3200–3600 cm<sup>-1</sup>) and C=C stretching (1640–1680 cm<sup>-1</sup>) .
- Mass Spectrometry (MS) : Monitor molecular ion peaks (e.g., m/z 142 for [M]<sup>+</sup>) and fragmentation patterns to distinguish isomers .
Q. How can researchers ensure reproducibility in this compound bioactivity assays, particularly in cell-based studies?
- Methodological Answer :
- Standardize cell lines, culture conditions, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Include positive controls (e.g., known antioxidants or antimicrobials) and validate dose-response curves across three independent replicates .
- Report full experimental parameters in supplementary materials, including incubation times and viability assay protocols (e.g., MTT vs. resazurin) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical properties of this compound (e.g., boiling point discrepancies)?
- Methodological Answer :
- Systematically test purity using differential scanning calorimetry (DSC) and compare results against synthesized reference standards .
- Analyze solvent effects on boiling points via reduced-pressure distillation under controlled atmospheres (e.g., nitrogen vs. argon) .
- Cross-validate with computational models (e.g., COSMO-RS) to predict thermophysical behaviors and identify outliers in historical datasets .
Q. How should researchers approach contradictory findings in this compound’s reported bioactivity across different in vitro assays?
- Methodological Answer :
- Conduct meta-analyses to identify methodological inconsistencies (e.g., cell permeability differences, assay detection limits) .
- Design head-to-head comparisons using identical compound batches and standardized protocols (e.g., OECD guidelines for toxicity testing) .
- Investigate isomer-specific effects by synthesizing and testing cis- and trans-8-Nonen-1-ol separately .
Q. What computational chemistry strategies are appropriate for modeling this compound’s interactions with biological targets, and how can these models be validated experimentally?
- Methodological Answer :
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with olfactory receptors or enzyme active sites .
- Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .
- Compare computational results with mutagenesis studies (e.g., alanine scanning) to identify critical residues in target proteins .
Q. How can researchers address challenges in quantifying trace this compound in complex matrices (e.g., environmental or biological samples)?
- Methodological Answer :
- Develop solid-phase microextraction (SPME) protocols paired with GC-MS to enhance detection limits (≤1 ppb) .
- Use isotope dilution (e.g., deuterated this compound) for internal standardization and matrix effect correction .
- Validate recovery rates through spike-and-recovery experiments across representative matrices (e.g., soil, plasma) .
Data Reporting and Contradiction Analysis
Q. What frameworks guide the interpretation of conflicting data on this compound’s stability under varying storage conditions?
- Methodological Answer :
- Apply stability-indicating assays (e.g., accelerated degradation studies at 40°C/75% RH) to monitor decomposition products via LC-MS .
- Use principal component analysis (PCA) to identify dominant degradation pathways (e.g., oxidation vs. hydrolysis) .
- Publish raw stability datasets in open-access repositories to enable cross-study comparisons .
Q. How should researchers design studies to differentiate this compound’s direct biological effects from metabolite-derived activity?
- Methodological Answer :
- Employ metabolic inhibition models (e.g., cytochrome P450 inhibitors) in parallel with untargeted metabolomics .
- Synthesize putative metabolites (e.g., 8-Nonenoic acid) and test their activity independently .
- Use radiolabeled this compound (<sup>14</sup>C) to track biotransformation pathways in ex vivo systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
